molecular formula C22H29Cl2NO2 B034563 Meproadifen mustard CAS No. 105555-57-5

Meproadifen mustard

Cat. No. B034563
CAS RN: 105555-57-5
M. Wt: 410.4 g/mol
InChI Key: VCQKLRGMTPBALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meproadifen mustard is a chemical compound that has been studied for its potential use in cancer treatment. It is a derivative of nitrogen mustard and has been shown to have anti-tumor effects in preclinical studies.

Mechanism of Action

Meproadifen mustard is a DNA alkylating agent, meaning it binds to DNA and forms cross-links. This leads to DNA damage and ultimately cell death. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Meproadifen mustard has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply themselves with nutrients. Additionally, it has been shown to have immunomodulatory effects, meaning it can affect the immune system's response to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using meproadifen mustard in lab experiments is its specificity for cancer cells. It has been shown to have little to no effect on normal cells, meaning it could potentially have fewer side effects than other chemotherapeutic agents. However, one limitation is that it has only been studied in preclinical models, so its efficacy and safety in humans is not yet known.

Future Directions

There are several future directions for the use of meproadifen mustard in cancer treatment. One direction is to study its efficacy in combination with other chemotherapeutic agents. Another direction is to study its potential use in combination with immunotherapy, as it has been shown to have immunomodulatory effects. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

Meproadifen mustard can be synthesized by reacting 4-methylaminophenol with thionyl chloride to form 4-chloro-N-methylbenzene-1,2-diamine. This compound is then reacted with 2-chloroethylamine hydrochloride to form meproadifen mustard.

Scientific Research Applications

Meproadifen mustard has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical studies, particularly in breast cancer and ovarian cancer cell lines. It has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

properties

CAS RN

105555-57-5

Product Name

Meproadifen mustard

Molecular Formula

C22H29Cl2NO2

Molecular Weight

410.4 g/mol

IUPAC Name

2-[2-chloroethyl(methyl)amino]ethyl 2-[2-(1-phenylpropyl)phenyl]acetate;hydrochloride

InChI

InChI=1S/C22H28ClNO2.ClH/c1-3-20(18-9-5-4-6-10-18)21-12-8-7-11-19(21)17-22(25)26-16-15-24(2)14-13-23;/h4-12,20H,3,13-17H2,1-2H3;1H

InChI Key

VCQKLRGMTPBALY-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl

synonyms

2-(chloroethylmethylamino)ethyl-2,2-diphenylpentanoate hydrochloride
meproadifen mustard

Origin of Product

United States

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